molecular formula C25H22Sn2 B14361734 CID 6389206

CID 6389206

Cat. No.: B14361734
M. Wt: 559.9 g/mol
InChI Key: GLKGPCXVGYUROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 6389206 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields

Preparation Methods

The preparation of CID 6389206 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 6389206 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 6389206 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it has been studied for its potential effects on cellular processes. In medicine, it is being investigated for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various materials and chemicals.

Comparison with Similar Compounds

CID 6389206 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures and properties. this compound stands out due to its specific applications and effects in various fields.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and mechanisms of action make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C25H22Sn2

Molecular Weight

559.9 g/mol

InChI

InChI=1S/4C6H5.CH2.2Sn/c4*1-2-4-6-5-3-1;;;/h4*1-5H;1H2;;

InChI Key

GLKGPCXVGYUROK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C[Sn](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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